Method of Application: The specific methods of application can vary greatly depending on the reaction.
Results: The outcomes of these reactions can also vary greatly.
Application: 2,2,4,4-Tetramethyl-3-pentanone imine is known for its unique chemical properties.
Method of Application: The compound’s structure can be viewed using Java or Javascript.
Application: 2,2,4,4-Tetramethyl-3-pentanone Imine is used in the production of dyes and metabolites.
Method of Application: The specific methods of application can vary greatly depending on the type of dye or metabolite being produced.
Results: The outcomes of these production uses can also vary greatly.
2,2,4,4-Tetramethyl-3-pentanone imine is a stable aliphatic imine with the molecular formula and a molecular weight of approximately 141.26 g/mol. This compound is characterized by its colorless liquid state and a boiling point of around 164 °C . It is known for its unique chemical properties, making it a valuable reagent in organic synthesis, particularly in the formation of complex organic molecules and as a precursor for various chemical compounds.
There is no documented research on the mechanism of action of 2,2,4,4-Tetramethyl-3-pentanone imine in biological systems.
The major products formed from these reactions include pivalonitrile from oxidation, corresponding amines from reduction, and various complex organic molecules from substitution reactions.
2,2,4,4-Tetramethyl-3-pentanone imine can be synthesized through the reaction of 2,2,4,4-tetramethyl-3-pentanone with ammonia or primary amines under controlled conditions. In industrial settings, production methods are optimized for higher yields and purity using techniques like continuous flow reactors and advanced purification methods .
This compound has several applications across various fields:
While specific studies on the interaction of 2,2,4,4-tetramethyl-3-pentanone imine within biological systems are scarce, its reactivity suggests potential interactions with various organic compounds. The hydrolysis of tert-butyl chloride to produce tert-butanol indicates that this compound may play a role in specific chemical pathways relevant to organic synthesis .
When comparing 2,2,4,4-tetramethyl-3-pentanone imine with similar compounds in terms of structure and reactivity:
Compound Name | Molecular Formula | Key Features |
---|---|---|
2,2-Dimethylpropanal | Aldehyde structure; used in organic synthesis. | |
3-Pentanone | Ketone; versatile reagent in organic chemistry. | |
2-Methyl-3-pentanone | Ketone; used as a solvent and intermediate. | |
2-Hexanone | Ketone; used in industrial applications. |
The uniqueness of 2,2,4,4-tetramethyl-3-pentanone imine lies in its bulky structure which enhances its stability and reactivity compared to simpler ketones or aldehydes. Its ability to undergo various transformations while maintaining stability makes it particularly valuable in synthetic chemistry.
Flammable;Irritant